2-(4-Methoxyphenyl)butyronitrile
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Overview
Description
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a methoxyphenyl group attached to a butyronitrile moiety. This compound is utilized in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 2-(4-methoxyphenyl)butylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which DL-2-(4-METHOXYPHENYL)BUTYRONITRILE exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetonitrile
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenylpropionitrile
Uniqueness
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
39066-09-6 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)butanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3H2,1-2H3 |
InChI Key |
FKHHHAOUKWMETF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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